6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine
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Overview
Description
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the formation of the pyrazolopyrazine core followed by chlorination and amination steps. One common method starts with the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base. The resulting heteroaryl aldehyde intermediate is then isolated and further processed to introduce the amine group .
Industrial Production Methods
For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of scalable and efficient reaction sequences that ensure high yield and purity of the final product. The continuous flow metalation/formylation followed by amination is a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution of the chlorine atom with an amine group results in the formation of various amine derivatives, which can have different biological activities.
Scientific Research Applications
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and other bioactive molecules.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Chemical Biology: The compound is employed in chemical biology for the development of probes and tools to study biological processes.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine core structure and have comparable biological activities.
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: This compound is structurally similar but contains a pyridine ring instead of a pyrazine ring.
Uniqueness
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in medicinal chemistry and its potential for developing novel therapeutic agents highlight its significance in scientific research.
Properties
Molecular Formula |
C5H4ClN5 |
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Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-2H-pyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H3,7,9,10,11) |
InChI Key |
JCJIMHUWCJZHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1Cl)N |
Origin of Product |
United States |
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